HAFNIUM DICHLORIDE OXIDE

Overview

Description

Hafnium Dichloride Oxide is a white powder or tetr crystal. It is produced by the addition of HfCl4 to H2O or by the dissolution of HfO2 in HCl . It has been used in the memory arena over the last two decades due to its dielectric properties .

Synthesis Analysis

This compound can be synthesized by the sol-gel combustion technique . The process involves the addition of HfCl4 to H2O or the dissolution of HfO2 in HCl . The formation of the tetragonal phase was confirmed using Raman spectroscopy and X-ray diffraction .Molecular Structure Analysis

The molecular structure of this compound is complex. The atomic radii of hafnium and zirconium are almost identical because of the lanthanide contraction . The presence of the tetragonal phase was confirmed using Raman spectroscopy .Chemical Reactions Analysis

During the first cycle of hafnium dioxide deposition on indium arsenide, the chemical reactions at the surface were observed . The widely used ligand exchange model of the ALD process for the removal of native oxide on the semiconductor and the simultaneous formation of the first hafnium dioxide layer must be significantly revised .Physical And Chemical Properties Analysis

This compound is a heavy, hard, and ductile metal. It has twice the density of zirconium, a higher phase transition temperature, and a higher melting point . It is soluble in water .Scientific Research Applications

Electrochemical Behavior

The electrochemical behavior of hafnium, including hafnium dichloride oxide, has been studied in various pH conditions. Research shows that hafnium oxide grows irreversibly in these environments and its electronic properties, such as insulating character and electron transfer capabilities, have been explored (Bartels, Schultze, Stimming, & Habib, 1982).

Applications in Nonvolatile Memory Devices

Hafnium oxide films, closely related to this compound, have been studied for their resistive switching characteristics, which are significant for nonvolatile memory device applications. These films, grown by metallorganic chemical vapor deposition (MOCVD), demonstrate high resistance ratios and potential for use in low-voltage operations (Lee, Kim, Rhee, & Yong, 2008).

Ferroelectric and Resistive Random Access Memory

Hafnium oxide's application in emerging nonvolatile memory technologies, particularly in resistive random access memory and ferroelectric memory, is a key area of focus. Its properties enable high-speed reliable switching and excellent endurance (Banerjee, Kashir, & Kamba, 2022).

Optical and Electronic Properties

Studies have reviewed the electronic properties of hafnium oxide, emphasizing the role of oxygen vacancies in determining its optical absorption, luminescent properties, and electrical conductivity (Gritsenko, Perevalov, & Islamov, 2016).

Oxygen Getter Applications

Research has assessed hafnium on hafnia (hafnium dioxide) as an oxygen getter, crucial for maintaining control over oxygen stoichiometry in various electronic applications (O’Hara, Bersuker, & Demkov, 2014).

Enrichment/Isolation in Mass Spectrometric Analysis

Hafnium oxide's unique enrichment properties towards phosphorylated peptides make it complementary to titanium oxide and zirconium oxide in mass spectrometric analysis in proteomics (Rivera, Choi, Vujcic, Wood, & Colón, 2009).

Surface Modification in Microelectronics

The formation and characterization of self-assembled monolayers on sol-gel processed hafnium oxide are significant for their applications in microelectronics. These modifications improve interface properties and create suitable dielectric properties for organic thin film transistors (Ting, Acton, Ma, Ka, & Jen, 2009).

Phase Transformation in Nanoparticles

The phase transformation of hafnium oxide nanoparticles from amorphous to monoclinic with increasing calcination temperature has been studied for its integration into various optoelectronic device applications (Tripathi, Kaur, Kaur, & Kaur, 2015).

Biosensor Applications

Hafnium(IV) oxide has been highlighted for its potential to increase the sensitivity, durability, and reliability of biosensors. Its properties complement traditional semiconductor materials like silicon dioxide in various biosensing applications (Ortiz-Dosal, Ángeles-Robles, & Kolosovas-Machuca, 2018).

Mechanism of Action

Target of Action

Hafnium Dichloride Oxide (HfO2) primarily targets the formation of nanoparticles and thin films via self-organized electrochemical anodization . It is known for its good cytocompatibility, high density, and resistance to corrosion and mechanical damage . The compound is also used as a precursor to synthesize polymerization catalysts and to fabricate hafnium dioxide thin films .

Mode of Action

This compound interacts with its targets through a hydrothermal route, using hafnium tetrachloride (HfCl4) as the starting material and sodium hydroxide (NaOH) to adjust the pH . By changing the aging temperature, concentration of NaOH, and reaction time, both pure tetragonal hafnium oxide (t-HfO2) and pure monoclinic hafnium oxide (m-HfO2) can be obtained . The formation of t-HfO2 nanoparticles or m-HfO2 nanoparticles is probably related to their crystal cell structure, thermodynamic, and kinetic stabilities .

Biochemical Pathways

The formation of hfo2 nanoparticles is controlled by the surface-deposition reaction . The equilibrium constants involving hydrolysis of hafnium ions play a crucial role in the formation of HfO2 particles .

Pharmacokinetics

It is known that hfo2 nanoparticles can be synthesized by a hydrothermal route , suggesting that the compound’s bioavailability may be influenced by the synthesis conditions.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of HfO2 nanoparticles. These nanoparticles have unique properties such as high melting point, high dielectric constant, high chemical stability, a wide band gap, and high neutron absorption cross-section . They play an important role in the continuous down-scaling of integrated circuits .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the formation of HfO2 nanoparticles is affected by the aging temperature, concentration of NaOH, and reaction time . Moreover, the compound’s action can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is crucial to handle the compound with care and use appropriate protective measures .

Safety and Hazards

Future Directions

Hafnium oxide materials have potential in emerging applications such as high-density memory and neuromorphic devices . Despite our incomplete understanding and remaining device endurance issues, the lessons learned from hafnium dioxide-based ferroelectrics offer interesting avenues beyond ferroelectric random-access memories and field-effect transistors .

Biochemical Analysis

Biochemical Properties

Hafnium Dichloride Oxide is known to interact with various biomolecules. For instance, it has been found to enhance osteogenesis and reduce osteoclastogenesis . This suggests that this compound may interact with enzymes and proteins involved in bone metabolism .

Cellular Effects

This compound has been shown to have significant effects on cellular processes. For example, it has been found to enhance cell attachment, significantly improve cell proliferation, and cause a five-fold rise in the cellular Young’s modulus . It also appears to influence cell function by causing a slightly stronger production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been found to enhance osteogenesis via the activation of the Runx2-OPN-mir21A axis . This suggests that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been found to have a significant impact on the performance of semiconductor devices over time

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models. For instance, it has been found to produce an abscopal effect in a mouse colorectal cancer model

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to enhance osteogenesis, suggesting that it may be involved in the metabolic pathways related to bone metabolism

Subcellular Localization

It has been found to induce subcellular distribution of the protein RUNX2 in MC3T3-E1 cells

Properties

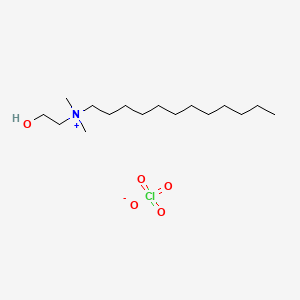

IUPAC Name |

hafnium;dichloride;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Hf.9H2O/h2*1H;;9*1H2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGPOJHZSBOIPU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.[Cl-].[Cl-].[Hf] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H18HfO9-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | Hafnium oxychloride octahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20985 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14456-34-9 | |

| Record name | Hafnium(IV) oxychloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxabicyclo[3.1.0]hexane-2,3-diol,diacetate(8CI)](/img/no-structure.png)